[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine
Overview
Description
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: is an organic compound with the molecular formula C14H21BrN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a bromobenzyl group attached to the piperidine ring, which is further substituted with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine typically involves the following steps:
Formation of 4-Bromobenzyl Chloride: This is achieved by reacting 4-bromotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Nucleophilic Substitution: The 4-bromobenzyl chloride is then reacted with piperidine in the presence of a base like sodium hydroxide to form 1-(4-bromobenzyl)piperidine.
Dimethylation: Finally, the 1-(4-bromobenzyl)piperidine is treated with formaldehyde and formic acid to introduce the dimethylamine group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can enhance binding affinity to certain biological targets, while the piperidine ring and dimethylamine group contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine: can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-piperidin-4-yl-dimethylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
1-(4-Methylbenzyl)-piperidin-4-yl-dimethylamine: Contains a methyl group instead of bromine, affecting its chemical and biological activity.
1-(4-Fluorobenzyl)-piperidin-4-yl-dimethylamine: Features a fluorine atom, which can significantly alter its pharmacokinetic properties.
The uniqueness of This compound
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N,N-dimethylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-16(2)14-7-9-17(10-8-14)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAEFLHBXGUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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